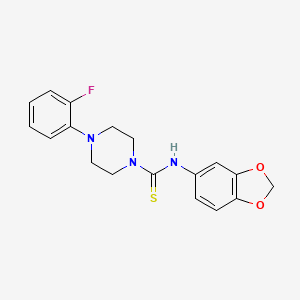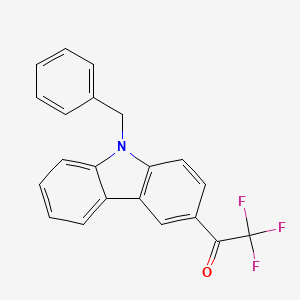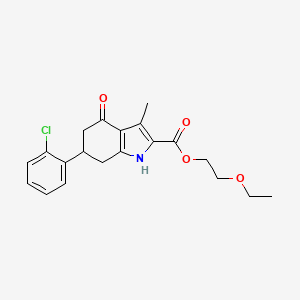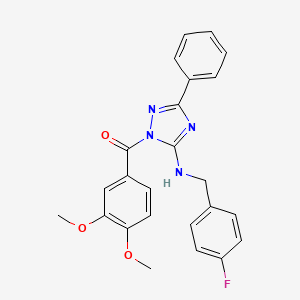![molecular formula C18H16Cl3N3O2 B4621070 (3aR,7aS)-2-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4621070.png)
(3aR,7aS)-2-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
(3aR,7aS)-2-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H16Cl3N3O2 and its molecular weight is 412.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.030810 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxidation and Synthesis Reactions
- This compound can be used as an effective agent in oxidation reactions. For instance, 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione is utilized as an oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, yielding moderate to good results (Zolfigol et al., 2006).
Antibacterial Applications
- This compound has shown potential in the synthesis of molecules with antibacterial properties. For example, certain derivatives have been screened for their antibacterial properties against various bacterial strains, indicating chemotherapeutic properties (Ahmed et al., 2006).
Antifungal and Antimicrobial Evaluation
- Derivatives of this compound have been synthesized and assessed for their antibacterial and antifungal activities. These studies provide insights into the potential medical applications of these derivatives, especially in the field of antimicrobial resistance (Jat et al., 2006).
Catalytic and Synthetic Applications
- This compound and its derivatives can be used in catalysis and synthesis. For example, 2-Aminoisoindoline-1,3-Dione-functionalized nanoparticles have been utilized as catalysts in the synthesis of 4H-pyran derivatives, demonstrating the versatility of this compound in organic synthesis (Shabani et al., 2021).
Anticancer Potential
- Some studies have explored the synthesis of novel derivatives of this compound with the aim of evaluating their anticancer properties. This research is significant as it contributes to the development of new therapeutic agents for cancer treatment (Channar et al., 2018).
Photophysical and Fluorescent Properties
- The compound's derivatives have been studied for their photophysical and fluorescent properties, indicating potential applications in materials science and photonics (Orrego-Hernández et al., 2019).
Enzyme Inhibition Studies
- Enzyme inhibition studies have been conducted with derivatives of this compound, providing valuable insights into their potential use in treating various diseases, including cancer and microbial infections (Kocyigit et al., 2019).
Optical Properties
- The optical properties of isoindoline-1,3-dione compounds, which are related to this compound, have been synthesized and characterized, suggesting applications in the field of optics and materials science (Tan et al., 2018).
Propiedades
IUPAC Name |
(3aS,7aR)-2-[4-chloro-1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3O2/c19-13-6-3-7-14(20)12(13)8-23-9-15(21)16(22-23)24-17(25)10-4-1-2-5-11(10)18(24)26/h3,6-7,9-11H,1-2,4-5,8H2/t10-,11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUODFOFLIJDPKQ-PHIMTYICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=NN(C=C3Cl)CC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)C3=NN(C=C3Cl)CC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-fluorobenzyl)thio]acetyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4620994.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B4621007.png)

![5-{[3,5-bis(methoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4621020.png)

![4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4621038.png)


![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4621052.png)

methylene]hydrazino}benzoic acid](/img/structure/B4621065.png)
![N-(2-chloro-3-pyridinyl)-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4621076.png)
![2-(4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B4621080.png)

